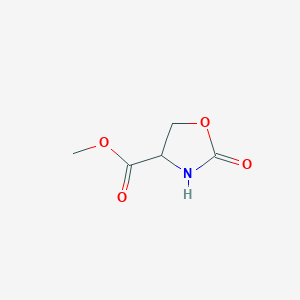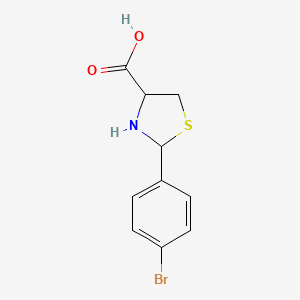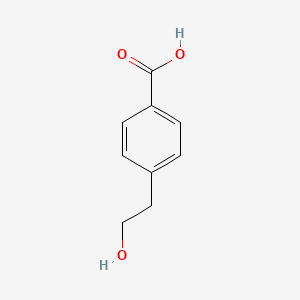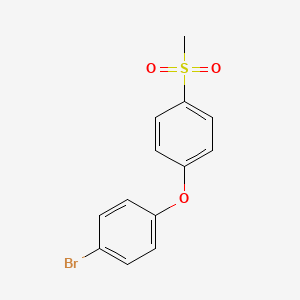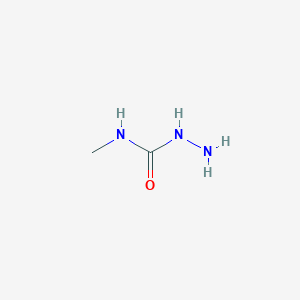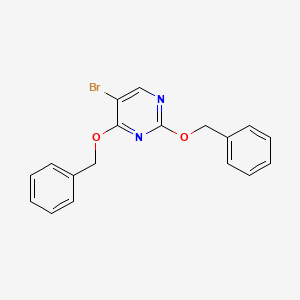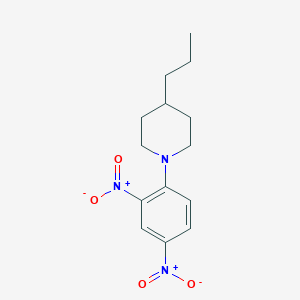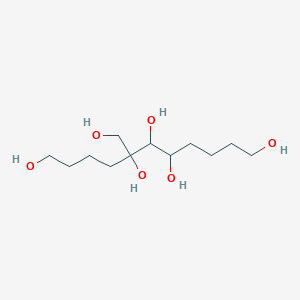
4-Isopropylcinnamic acid
Descripción general
Descripción
4-Isopropylcinnamic acid (4-IPCA) is an organic compound belonging to the class of aromatic acids. It is a derivative of cinnamic acid, which is found in the essential oils of plants such as cinnamon, cloves, and balsam. 4-IPCA is widely used in the synthesis of various compounds and has a range of applications in the fields of medicine, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Structural Studies and Antibacterial Activity
4-Isopropylcinnamic acid has been involved in the structural studies of various derivatives. For instance, 4-aminoantipyrine derivatives have demonstrated modest antibacterial activity against certain bacterial strains. This finding highlights the potential of this compound derivatives in medicinal chemistry and antibacterial applications (Cunha et al., 2005).
Biodegradation in Agricultural Contexts
Studies on the biodegradation of agricultural herbicides, including those structurally similar to this compound, have been conducted. This research is crucial for understanding the environmental impact and degradation pathways of such compounds in agriculture (Celis et al., 2008).
Synthesis of Peptidomimetics
In a notable application, trans-4-isopropylcyclohexanecarboxylic acid, a compound related to this compound, has been used in the synthesis of peptidomimetics via the Ugi reaction. This demonstrates its utility in the creation of complex organic molecules, potentially for pharmaceutical applications (Ramezanpour et al., 2018).
Biological Cell Detachment Studies
Poly(N-isopropyl acrylamide), a polymer related to this compound, has been extensively used in bioengineering for the nondestructive release of biological cells and proteins. This application is significant in the fields of cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).
Role in Oxidative Stress and Bioactivity
This compound derivatives have been studied for their potential role in oxidative stress and bioactivity. The formation of neuroprostanes from the peroxidation of docosahexaenoic acid, which shares structural similarities with this compound, is one such example, indicating its relevance in studying human diseases and oxidative stress (Yin et al., 2005).
Catalytic Applications
This compound has been a subject of interest in studies exploring the catalytic oxidation of cinnamic acid derivatives. Such studies demonstrate its relevance in catalysis and potential applications in biocatalytic processes (Chao, Voss, & Bell, 2016).
Safety and Hazards
4-Isopropylcinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been found that the cytochrome P450 enzyme, CYP199A4, can hydroxylate and desaturate 4-Isopropylcinnamic acid at the isopropyl group . This suggests that this compound may interact with enzymes such as CYP199A4 and potentially others in biochemical reactions .
Cellular Effects
It has been suggested that this compound could be oxidized by the cytochrome P450 enzyme, CYP199A4 . This oxidation process could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can be hydroxylated and desaturated by the enzyme CYP199A4 . This suggests that this compound may exert its effects at the molecular level through interactions with this enzyme .
Metabolic Pathways
It has been suggested that the compound can be metabolized by the enzyme CYP199A4 . This suggests that this compound may interact with this enzyme in metabolic pathways .
Propiedades
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOOXOUSJDYFE-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3368-21-6, 116373-36-5 | |
| Record name | p-Isopropylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3368-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-isopropylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropylcinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64WLF2L8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-isopropylcinnamic acid interact with the CYP199A4 enzyme, and what are the outcomes of this interaction?
A1: The research reveals that this compound is a suitable substrate for the CYP199A4 enzyme []. The enzyme exhibits activity towards the isopropyl group of the molecule, leading to both hydroxylation and desaturation reactions []. This suggests that the shape and properties of this compound allow it to fit within the enzyme's active site, facilitating these specific chemical transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


